molecular formula C16H17ClN2O4S2 B10874126 Methyl 5-chloro-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate

Methyl 5-chloro-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B10874126
M. Wt: 400.9 g/mol
InChI Key: YFKCPHYBAOHPBG-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a chloro group, a sulfonyl group, and a piperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.

    Piperazine Substitution: The piperazine moiety can be introduced through a nucleophilic substitution reaction using 4-phenylpiperazine and a suitable leaving group on the thiophene ring.

    Esterification: The final step involves esterification to form the methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), heat.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-chloro-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-chloro-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-chloro-3-[(4-methylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate: Similar structure but with a methyl group on the piperazine ring.

    Methyl 5-chloro-3-[(4-ethylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate: Similar structure but with an ethyl group on the piperazine ring.

    Methyl 5-chloro-3-[(4-benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate: Similar structure but with a benzyl group on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H17ClN2O4S2

Molecular Weight

400.9 g/mol

IUPAC Name

methyl 5-chloro-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxylate

InChI

InChI=1S/C16H17ClN2O4S2/c1-23-16(20)15-13(11-14(17)24-15)25(21,22)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

YFKCPHYBAOHPBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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